(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Description
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis and asymmetric catalysis. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol. The compound’s stereochemistry at the 2nd and 3rd positions (R,R configuration) distinguishes it from other stereoisomers, influencing its reactivity and biological interactions. Key identifiers include:
- CAS Number: 1946010-88-3 (assigned by PharmaBlock Sciences ; note conflicting reports in other sources).
- Purity: Typically ≥95% (supplier-dependent).
This compound is critical in synthesizing chiral ligands and active pharmaceutical ingredients (APIs), particularly in neurology and oncology research.
Properties
IUPAC Name |
methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the esterification of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R,3R)-Methyl 3-oxopyrrolidine-2-carboxylate.
Reduction: Formation of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology Researchers use it to study enzyme interactions and metabolic pathways.
- Medicine It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
- Industry The compound is utilized in the production of specialty chemicals and materials.
Biological Activities
Methyl (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits various biological activities:
- Antioxidant Properties It may inhibit oxidative stress by scavenging free radicals.
- Anticoagulant Activity Compounds with similar structures have shown potential in affecting blood coagulation pathways, which could be relevant for therapeutic applications.
- Neuroprotective Effects Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study evaluated the efficacy of various peptidomimetic inhibitors derived from Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride against SARS-CoV-2. The results demonstrated that certain derivatives exhibited low nanomolar to micromolar antiviral activity, highlighting their potential as broad-spectrum antiviral agents.
Case Study 2: Enzyme Interaction Studies
In enzymatic assays, Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride was tested for its ability to inhibit specific proteases involved in viral replication. The compound's structure allowed it to effectively compete with natural substrates, leading to significant enzyme inhibition at varying concentrations.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate | Hydroxyl at 3-position | Exhibits significant enzyme inhibition |
| Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | Hydroxyl at 4-position | Different pharmacological profile |
| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | Hydroxyl at 4-position | Potentially different biological effects |
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Comparison with Stereoisomeric Analogs
The stereochemical variations among methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride derivatives significantly impact their physicochemical properties, availability, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
All isomers share the molecular formula C₆H₁₂ClNO₃ and molecular weight 181.62 g/mol, differing only in stereochemistry. Key differences include:
Key Observations:
Research and Industrial Implications
The stereochemical diversity of these compounds enables tailored applications:
- Drug Discovery : The (2R,3R) -isomer’s configuration mimics natural L-proline derivatives, making it valuable in peptide-based drug design .
- Chiral Resolution : The (2S,3S) -isomer serves as a resolving agent in chromatographic separations .
- Safety and Handling : Varied storage requirements highlight the need for precise handling protocols to avoid degradation, particularly for temperature-sensitive isomers .
Biological Activity
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrrolidine ring, contributing to its unique biological properties.
Enzyme Inhibition
One of the significant biological activities of this compound is its potential role as an enzyme inhibitor. The compound interacts with specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial in drug design, particularly for conditions involving metabolic dysregulation.
Receptor Binding
The stereochemistry of this compound enhances its binding affinity to various receptors. Studies have shown that it can act as a ligand in biochemical assays, influencing receptor-mediated signaling pathways. This property is particularly relevant in developing therapies targeting neurological and cardiovascular diseases.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that modulate enzyme activity or receptor function. The compound's stereochemical configuration is critical for its binding specificity and overall biological activity.
Synthetic Routes
The synthesis of this compound typically involves:
- Esterification : Reacting (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid.
- Reaction Conditions : Controlled temperature and pH are maintained to ensure desired stereochemistry.
Industrial Production
In industrial settings, scalable processes like continuous flow synthesis or biocatalysis are employed to optimize yields and purity while minimizing waste.
Applications in Scientific Research
This compound has several applications across various fields:
- Chemistry : Used as a chiral building block in synthesizing complex organic molecules.
- Biology : Investigated for enzyme inhibition and receptor binding studies.
- Medicine : Explored for therapeutic effects targeting neurological and cardiovascular conditions.
- Industry : Utilized in producing fine chemicals and agrochemicals.
Data Table: Biological Activity Summary
Case Studies
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Receptor Binding Assay : In vitro assays indicated strong binding affinity to certain receptors linked to neurological disorders, suggesting avenues for drug development targeting these pathways.
Q & A
Q. Validation Techniques :
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- Optical Rotation and CD Spectroscopy : Compare experimental optical rotation values with literature data; circular dichroism (CD) provides electronic transition evidence for stereochemistry .
- NMR with Chiral Shift Reagents : Europium complexes induce split signals for enantiomers in - or -NMR .
What are the key considerations for characterizing the stereochemistry of this compound using spectroscopic methods?
Basic Research Question
- X-ray Crystallography : Gold standard for determining absolute configuration, but requires high-quality single crystals .
- NMR Spectroscopy :
- Polarimetry : Specific optical rotation compared to known standards validates enantiomeric excess .
How does the stereochemistry of this compound affect its biological interactions, and what experimental approaches quantify these effects?
Advanced Research Question
Impact of Stereochemistry :
Q. Experimental Approaches :
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity () to immobilized targets .
- Molecular Docking Simulations : Predicts binding modes using software like AutoDock; compares docking scores of (2R,3R) vs. other stereoisomers .
- Enzyme Inhibition Assays : IC values quantify potency differences between enantiomers in vitro .
What are the stability and solubility profiles of this compound under varying experimental conditions?
Basic Research Question
- Stability :
- Solubility :
- Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). Low solubility in hydrocarbons .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Data Contradiction Analysis :
Purity Assessment : Verify enantiomeric excess (>99%) via chiral HPLC; impurities may skew activity .
Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize inter-lab discrepancies .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What methodologies optimize the use of this compound as a building block in peptide mimetics?
Advanced Research Question
- Solid-Phase Synthesis : Incorporate the compound via Fmoc/t-Bu chemistry. The hydroxyl group requires protection (e.g., TBS) during coupling .
- Conformational Analysis : Use 2D-NMR (e.g., - TOCSY) to assess rigidity of the pyrrolidine ring in peptide backbones .
- Biological Evaluation : Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) of mimetics vs. linear peptides .
What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Advanced Research Question
- Racemization Risks : High temperatures or prolonged reaction times during cyclization or salt formation can lead to epimerization. Mitigate via low-temperature protocols (<0°C) and inert atmospheres .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral purity in real time .
- Crystallization Optimization : Use anti-solvent crystallization (e.g., adding ethyl acetate to methanol) to enhance yield without compromising enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
